molecular formula C15H21N5O3S B2768404 3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide CAS No. 1797718-02-5

3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2768404
CAS No.: 1797718-02-5
M. Wt: 351.43
InChI Key: PNKCUXMJAOZMGA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring an isoxazole core linked to a pyrimidine ring substituted with a piperidin-1-yl group. Sulfonamide groups are historically significant in medicinal chemistry, often serving as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase).

Properties

IUPAC Name

3,5-dimethyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-11-15(12(2)23-19-11)24(21,22)17-10-13-16-7-6-14(18-13)20-8-4-3-5-9-20/h6-7,17H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKCUXMJAOZMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CC(=N2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the isoxazole derivative with sulfonyl chlorides under basic conditions.

    Attachment of the Piperidine-Substituted Pyrimidine: The final step involves the coupling of the piperidine-substituted pyrimidine moiety to the isoxazole-sulfonamide intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or pyrimidine moieties using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Amines, thiols, dimethylformamide as a solvent, and a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a lead compound in drug development due to its potential biological activity. Sulfonamides are known for their broad spectrum of pharmacological properties, including antibacterial, antiviral, and anticancer activities. Specifically, the sulfonamide moiety can interact with enzymes and receptors, making it a valuable candidate for further modifications to enhance efficacy and selectivity against specific biological targets .

Pharmaceuticals

In pharmaceutical applications, this compound can act as an intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can yield derivatives with enhanced therapeutic properties. For instance, derivatives of sulfonamides have been explored for their effectiveness against bacterial infections and as potential treatments for other conditions like diabetes and cancer .

Organic Synthesis

3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide is a valuable building block in organic synthesis. The compound's unique functional groups allow chemists to use it as a precursor for synthesizing more complex molecules. This capability is particularly useful in the development of new materials and compounds with tailored properties for specific applications .

Biological Studies

In biological research, this compound can be utilized to study its interactions with various biological targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, while the piperidine-substituted pyrimidine moiety may enhance binding affinity through hydrophobic interactions. Such studies can elucidate the compound's mechanism of action and its potential therapeutic effects against diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds similar to this compound:

  • Antifungal Activity : Research has shown that pyridine-sulfonamide derivatives exhibit antifungal properties. The structural similarities suggest that this compound may also possess similar activity .
  • Enzyme Inhibition : Studies on related compounds indicate that they can inhibit various enzymes such as carbonic anhydrase and acetylcholinesterase. This suggests potential therapeutic applications in treating conditions like glaucoma or Alzheimer's disease .
  • Anticancer Properties : Some derivatives have demonstrated anticancer activity in vitro. The ability to inhibit tumor growth through enzyme modulation presents another avenue for research into this compound's applications .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperidine-substituted pyrimidine moiety can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analog: 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)

Structural Features :

Property 3,5-Dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide Compound 27
Core Heterocycle Isoxazole Pyridine
Substituents Piperidin-1-yl (pyrimidine), methyl (isoxazole) 4-Butyl-3,5-dimethylpyrazole, 4-chlorophenylcarbamoyl
Sulfonamide Linkage Directly attached to isoxazole Carbamoyl-linked to chlorophenyl
Key Functional Groups Sulfonamide, piperidine, pyrimidine Sulfonamide, pyrazole, chlorophenyl

Physicochemical Properties :

  • Compound 27 :
    • Melting Point: 138–142 °C .
    • IR Data: NH (3344 cm⁻¹), aromatic C-H (3127 cm⁻¹), carbonyl (1726 cm⁻¹), sulfonyl (1385, 1164 cm⁻¹) .
    • NMR: Aliphatic protons (δ 0.90–2.36 ppm), aromatic protons (δ 7.36–9.27 ppm) .
  • Target Compound: No direct data provided, but structural features suggest higher basicity (piperidine) and altered lipophilicity compared to Compound 26.

Methodological Considerations in Structural Analysis

The structural validation of such compounds relies on techniques like X-ray crystallography, facilitated by software such as SHELX , and rigorous validation protocols to ensure accuracy in bond lengths, angles, and torsions . For example, Compound 27’s structure was confirmed via IR and NMR, but advanced crystallographic methods (e.g., SHELXL refinement ) would provide higher-resolution data for the target compound.

Biological Activity

3,5-Dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound with potential applications in medicinal chemistry. It features an isoxazole ring, a sulfonamide group, and a piperidine-substituted pyrimidine structure, which contribute to its biological activity. This article explores the compound's biological activity, including its mechanisms of action, synthesis routes, and relevant case studies.

  • Molecular Formula : C15H21N5O3S
  • Molecular Weight : 351.43 g/mol
  • CAS Number : 1797718-02-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing binding affinity and specificity. The piperidine-substituted pyrimidine moiety can interact with hydrophobic pockets, further modulating enzyme or receptor activity, which may lead to therapeutic effects.

Biological Activity Overview

The compound has demonstrated several biological activities:

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, inhibiting the growth of both gram-positive and gram-negative bacteria .
  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures may exhibit antiviral properties against HIV and other viruses by targeting viral replication processes .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, offering potential as a therapeutic agent in diseases where these enzymes are dysregulated.

Synthesis Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoxazole Ring : This can be achieved through a cyclization reaction involving nitrile oxides and alkynes.
  • Introduction of the Sulfonamide Group : The sulfonamide can be introduced by reacting the isoxazole derivative with sulfonyl chlorides under basic conditions.
  • Final Modifications : Subsequent reactions may include oxidation or reduction to introduce additional functional groups or modify existing ones.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. Results indicated significant inhibition against common bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Antiviral Activity

Research focusing on analogous compounds revealed that modifications in the piperidine linker could enhance antiviral activity against HIV by improving binding affinity to viral targets. This suggests that structural optimization could yield more potent derivatives .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntibacterial50
Compound BAntiviral30
Compound CEnzyme Inhibition25

Q & A

How can reaction conditions be optimized for synthesizing 3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide?

Basic Question
Optimization involves systematic variation of solvents, catalysts, and temperature. For sulfonamide coupling, dimethylformamide (DMF) or dichloromethane (DCM) are common solvents, with reaction temperatures between 60–80°C to balance reactivity and stability . Catalysts like triethylamine or DMAP can enhance nucleophilic substitution at the pyrimidine methyl group. Monitoring via TLC or HPLC ensures intermediate purity. For example, highlights multi-step synthesis with reflux conditions and column chromatography for isolation .

What spectroscopic methods are critical for confirming the structural integrity of this compound?

Basic Question
Key methods include:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the isoxazole and piperidinyl-pyrimidine moieties. Aromatic protons in the pyrimidine ring (δ 7.5–8.5 ppm) and isoxazole methyl groups (δ 2.1–2.5 ppm) are diagnostic .
  • HRMS : Validates molecular weight (e.g., expected [M+H]+ for C16_{16}H22_{22}N6_6O3_3S: 403.1512) .
  • IR : Sulfonamide S=O stretches (~1350 cm1^{-1}) and isoxazole C=N (~1600 cm1^{-1}) confirm functional groups .

How can crystallography resolve ambiguities in the compound’s 3D conformation?

Advanced Question
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding between sulfonamide and pyrimidine) . For example, emphasizes SHELX’s robustness in small-molecule refinement, while notes validation protocols to avoid overfitting. Data collection at low temperatures (100 K) reduces thermal motion artifacts .

What computational strategies predict the compound’s binding affinity to biological targets?

Advanced Question
Molecular docking (AutoDock, Schrödinger) and MD simulations assess interactions with enzymes like carbonic anhydrase or kinases. Pharmacophore modeling identifies critical features (e.g., sulfonamide as a zinc-binding group). discusses quantum chemical studies to correlate electronic properties (HOMO-LUMO gaps) with activity . DFT calculations (B3LYP/6-31G*) optimize geometry for docking accuracy .

How should contradictory bioactivity data across assays be analyzed?

Advanced Question
Contradictions may arise from assay conditions (pH, solvent, cell lines). Normalize data using Z-scores or statistical meta-analysis. recommends iterative validation: repeat assays under controlled conditions (e.g., fixed DMSO concentration ≤1%) and cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) . Use Hill slopes to assess cooperative binding anomalies.

What strategies address regioselectivity challenges during pyrimidine functionalization?

Basic Question
Regioselective alkylation at the pyrimidine C2-methyl group requires steric and electronic control. Use bulky bases (e.g., LDA) to deprotonate the methyl group selectively. notes that Pd-mediated coupling (e.g., Buchwald-Hartwig) can direct amination at specific positions . Monitor reaction progress via LC-MS to detect byproducts early.

How can solubility limitations in pharmacological assays be mitigated?

Advanced Question
Use co-solvents (e.g., PEG-400, cyclodextrins) or pH adjustment (sulfonamides are more soluble in basic buffers). suggests ammonium acetate buffer (pH 6.5) for stability . Nanoformulation (liposomes) or prodrug strategies (e.g., esterification) enhance bioavailability .

What methods identify and characterize polymorphic forms of this compound?

Advanced Question
DSC and PXRD differentiate polymorphs. emphasizes rigorous structure validation to avoid misassignment. Slurry experiments in solvents (e.g., ethanol/water) screen for stable forms. SC-XRD confirms packing motifs, while Raman spectroscopy tracks lattice vibrations .

How are structure-activity relationship (SAR) studies designed for sulfonamide derivatives?

Advanced Question
Systematic variation of substituents on the piperidine (e.g., 4-position) and isoxazole (e.g., 3,5-dimethyl groups) is key. and suggest testing analogues with fluorinated or heterocyclic replacements. Use IC50_{50} values from enzyme inhibition assays to correlate substituent effects . Free-Wilson analysis quantifies group contributions to activity.

What protocols validate analytical methods for quantifying this compound in biological matrices?

Basic Question
Follow ICH Q2(R1) guidelines:

  • Linearity : 5–100 µg/mL range (R2^2 >0.99).
  • Recovery : Spike-and-recovery in plasma (85–115%).
  • Precision : ≤5% RSD intra/inter-day. and recommend HPLC with UV detection (λ = 254 nm) and C18 columns . Use deuterated internal standards for LC-MS accuracy.

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